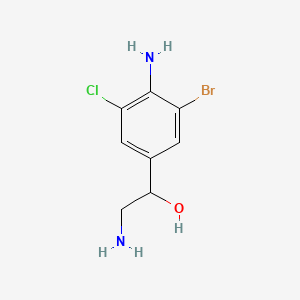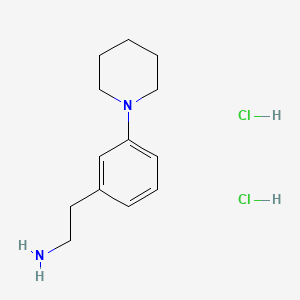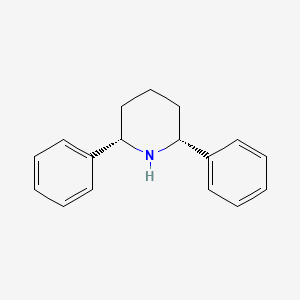
(2R,6S)-2,6-Diphenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-2,6-Diphenylpiperidine is a chiral compound with two phenyl groups attached to a piperidine ring. It is known for its unique stereochemistry and has been studied for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Diphenylpiperidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a precursor molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to achieve high yield and purity, often involving controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-Diphenylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various piperidine derivatives.
Scientific Research Applications
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound has been investigated for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-Diphenylpiperidine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2,6-Diphenylpiperidine: A diastereomer with different stereochemistry.
(2S,6S)-2,6-Diphenylpiperidine: Another diastereomer with distinct properties.
2,6-Diphenylpiperidine: The non-chiral version of the compound.
Uniqueness
(2R,6S)-2,6-Diphenylpiperidine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it valuable in asymmetric synthesis and as a chiral building block in various applications.
Properties
CAS No. |
38047-66-4 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(2S,6R)-2,6-diphenylpiperidine |
InChI |
InChI=1S/C17H19N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-,17+ |
InChI Key |
RIZNREVBQZUGTM-CALCHBBNSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)

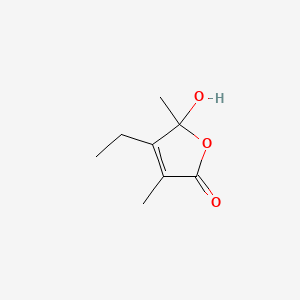


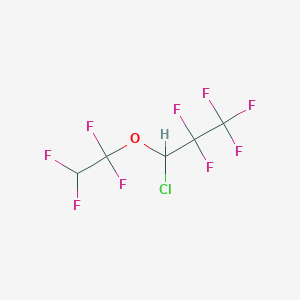
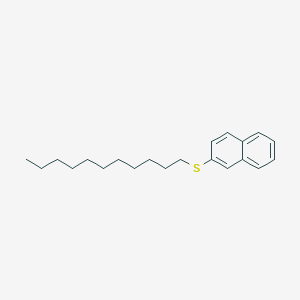
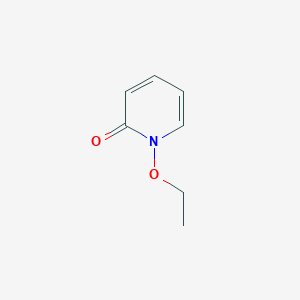
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
